Cas no 148324-04-3 (Methyl 3-1-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester)

Methyl 3-1-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-[1-(1H-imidazol-4-yl)ethyl]-2-methyl-, methyl ester
- Methyl 3-1-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester
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Methyl 3-1-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M313045-25mg |
Methyl 3-[1-(1H-Imidazol-4-yl)ethyl]-2-methyl-benzoic Acid Ester |
148324-04-3 | 25mg |
$1068.00 | 2023-05-17 | ||
TRC | M313045-5mg |
Methyl 3-[1-(1H-Imidazol-4-yl)ethyl]-2-methyl-benzoic Acid Ester |
148324-04-3 | 5mg |
$236.00 | 2023-05-17 | ||
TRC | M313045-50mg |
Methyl 3-[1-(1H-Imidazol-4-yl)ethyl]-2-methyl-benzoic Acid Ester |
148324-04-3 | 50mg |
$1849.00 | 2023-05-17 | ||
TRC | M313045-10mg |
Methyl 3-[1-(1H-Imidazol-4-yl)ethyl]-2-methyl-benzoic Acid Ester |
148324-04-3 | 10mg |
$442.00 | 2023-05-17 |
Methyl 3-1-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester Related Literature
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4. Book reviews
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on Methyl 3-1-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester
Methyl 3-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester: A Comprehensive Overview
Methyl 3-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester, also known by its CAS number 148324-04-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid ester group with an imidazole moiety, making it a versatile molecule with potential applications in drug design and material science.
The molecular structure of Methyl 3-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester consists of a benzene ring substituted with a methyl group at the 2-position and an imidazole-substituted ethyl group at the 3-position. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the compound's stability and reactivity. This structure allows for various functional groups to interact, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of imidazole-containing compounds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which are crucial for bioavailability and target binding affinity. The presence of the methyl ester group in Methyl 3-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester further enhances its solubility properties, making it an attractive candidate for drug delivery systems.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of imidazole as an intermediate has been optimized in recent research to improve yield and purity, ensuring that the final product meets high-quality standards required for pharmaceutical applications.
The pharmacological profile of Methyl 3-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester has been explored in several in vitro studies, where it has shown promising activity against various enzyme targets. Its ability to modulate key biological pathways makes it a potential lead compound for the development of novel therapeutic agents.
Moreover, the compound's stability under physiological conditions has been evaluated, demonstrating its suitability for prolonged exposure in biological systems. This characteristic is essential for drugs targeting chronic diseases where sustained release is desired.
In conclusion, Methyl 3-(1H-Imidazol-4-yl)ethyl-2-methyl-benzoic Acid Ester (CAS No. 148324043) represents a significant advancement in organic synthesis and pharmacology. Its unique structure, combined with favorable physicochemical properties, positions it as a valuable tool in both academic research and industrial drug development.
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